molecular formula C20H24N4O4S B12160807 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide

Cat. No.: B12160807
M. Wt: 416.5 g/mol
InChI Key: SECWUAMNTPGCHL-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This compound is part of a series of molecules that have been studied for their ability to activate G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating cellular excitability and have implications in various physiological processes.

Preparation Methods

The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core indole structure, followed by the introduction of the pyrazole and tetrahydrothiophene moieties. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the dioxidotetrahydrothiophene group makes it susceptible to oxidation reactions.

    Reduction: The pyrazole ring can participate in reduction reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

    Chemistry: As a tool compound for studying GIRK channel activation.

    Biology: Investigating its effects on cellular excitability and signaling pathways.

    Medicine: Exploring its potential therapeutic applications in conditions like pain, epilepsy, and anxiety.

    Industry: Potential use in the development of new pharmacological agents.

Mechanism of Action

The compound exerts its effects by activating GIRK channels, which are key effectors in G protein-coupled receptor (GPCR) signaling pathways. These channels modulate cellular excitability by allowing potassium ions to flow into the cell, leading to hyperpolarization and reduced neuronal firing. The molecular targets include the GIRK1 and GIRK2 subunits, which form heteromeric complexes that are widely expressed in the brain and peripheral tissues .

Comparison with Similar Compounds

Similar compounds include other GIRK channel activators, such as:

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
  • Urea-based GIRK activators

Compared to these compounds, N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide offers improved metabolic stability and selectivity for GIRK1/2 channels .

Properties

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-1-(2-methoxyethyl)indole-4-carboxamide

InChI

InChI=1S/C20H24N4O4S/c1-14-12-19(24(22-14)15-7-11-29(26,27)13-15)21-20(25)17-4-3-5-18-16(17)6-8-23(18)9-10-28-2/h3-6,8,12,15H,7,9-11,13H2,1-2H3,(H,21,25)

InChI Key

SECWUAMNTPGCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C4CCS(=O)(=O)C4

Origin of Product

United States

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